4-Nitrobenzenesulfonyl chloride
Overview
Description
4-Nitrobenzenesulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClNO4S and its molecular weight is 221.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13065. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Enhancing Detection of Estrogens
4-Nitrobenzenesulfonyl chloride is utilized in liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization for the determination of estrogens in biological fluids. This reagent has shown practical use in increasing detection responses of estrogens by 8–23 times, facilitating the reproducible and accurate quantification of estrone and estradiol in serum and urine, which is useful for diagnosing fetoplacental function (Higashi et al., 2006).
2. Role in Solid-Phase Synthesis
This compound is significant in solid-phase synthesis, specifically in the preparation of polymer-supported benzenesulfonamides. These are key intermediates in various chemical transformations and have been used to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
3. Development of Ionic Polyacetylene
In the field of polymer science, this compound has been used in the synthesis of ionic polyacetylene with 4-nitrobenzenesulfonyl substituents. This process involves non-catalyst polymerization and has been instrumental in developing materials with unique electrochemical and photoluminescent properties (Gal et al., 2015).
4. Advancing Biofilm Inhibition Studies
This compound plays a role in the synthesis of compounds used in bacterial biofilm inhibition studies. It is involved in the preparation of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which have shown inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
5. Oxidation Reactions in Organic Chemistry
The compound is used in generating 2-nitrobenzene peroxysulfonyl radical intermediate from 2-nitrobenzenesulfonyl chloride and superoxide. This radical intermediate effectively oxidizes substrates with benzylic methylene groups to ketones under mild conditions, contributing to advancements in organic synthesis (Kim et al., 1989).
Safety and Hazards
4-Nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It may be corrosive to metals . Contact with water liberates toxic gas .
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .
Mechanism of Action
Target of Action
4-Nitrobenzenesulfonyl chloride is an organic compound primarily used as an analytical reagent and in organic synthesis
Mode of Action
It’s known to be used in the synthesis of [cu (bipy) 2 cl] (nbs), where bipy = 2,2’-bipyridine, nbs = 4-nitrobenzenesulfonate . This suggests that it can interact with other compounds to form complex structures.
Action Environment
This compound is sensitive to moisture and heat . Exposure to moist air or water can lead to the release of toxic gas . It’s also combustible and can form explosive mixtures with air when exposed to fire or high heat . Therefore, the environment significantly influences its action, efficacy, and stability.
Biochemical Analysis
. .
Biochemical Properties
It is known to be used in the synthesis of various compounds, indicating that it likely interacts with a range of enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.
Cellular Effects
The cellular effects of 4-Nitrobenzenesulfonyl chloride are not well-studied. Given its use in synthesis, it may influence cell function by contributing to the production of other compounds within the cell. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific compounds it helps to synthesize .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely to exert its effects at the molecular level through its role in the synthesis of other compounds. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors as part of its role in the synthesis of other compounds .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking .
Subcellular Localization
It could potentially be directed to specific compartments or organelles depending on the specific synthesis processes it is involved in .
Properties
IUPAC Name |
4-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRGUPLJCCDGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059178 | |
Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Molecular Weight |
221.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-Nitrobenzenesulfonyl chloride | |
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CAS No. |
98-74-8 | |
Record name | 4-Nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | Benzenesulfonyl chloride, 4-nitro- | |
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Record name | 4-nitrobenzenesulphonyl chloride | |
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Record name | 4-Nitrobenzenesulfonyl chloride | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Nitrobenzenesulfonyl chloride acts as a sulfonylating agent. It reacts with nucleophiles like amines and alcohols, forming stable sulfonamide and sulfonate esters, respectively. [, , , , , ] This modification often serves as a protecting group or alters the reactivity of the target molecule, enabling further synthetic transformations. [, , , , , ]
A: this compound has the molecular formula C6H4ClNO4S and a molecular weight of 221.62 g/mol. [] Spectroscopic data confirm its structure: IR spectroscopy reveals characteristic sulfonyl chloride (S=O) stretching vibrations, while NMR (Nuclear Magnetic Resonance) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
A: this compound is typically used in organic solvents like toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and DMF. [] It's moisture-sensitive and incompatible with nucleophilic solvents. Reactions are often performed in the presence of a base to neutralize the hydrochloric acid generated during the sulfonylation process.
A: While primarily used as a reagent, research indicates its potential in specific catalytic applications. For instance, a mixture of this compound, silver trifluoromethanesulfonate, N,N-dimethylacetamide, and triethylamine enables stereoselective α-glucosylation. [, ]
ANone: Yes, computational chemistry techniques like molecular modeling and density functional theory (DFT) calculations can be employed to investigate the reactivity, stability, and interactions of this compound with various substrates. These studies provide insights into reaction mechanisms and help optimize reaction conditions.
ANone: The electron-withdrawing nitro group at the para position significantly influences the reactivity of this compound. Modifications to this group or the benzene ring can alter the electrophilicity of the sulfonyl chloride group, impacting its reactivity towards nucleophiles.
ANone: this compound is moisture-sensitive and should be stored under anhydrous conditions. Appropriate packaging and handling procedures are crucial to ensure its long-term stability.
ANone: this compound is corrosive and should be handled with caution, using appropriate personal protective equipment. Its use and disposal are subject to relevant chemical safety regulations, and users should consult the Safety Data Sheet (SDS) for detailed information.
A: Absolutely. Although not a drug itself, its application in synthesizing bioactive molecules makes it relevant to drug discovery. For example, it's used to prepare hydroxylamine metabolites of sulfonamides to study their toxicity. []
A: Yes, several studies demonstrate the use of this compound in synthesizing compounds with biological activity. For instance, it was used in the synthesis of novel 1,3,4-oxadiazoles containing a piperidine nucleus, which were evaluated for antibacterial activity. [] Another study employed it to create N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides for bacterial biofilm inhibition and cytotoxicity assessments. []
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